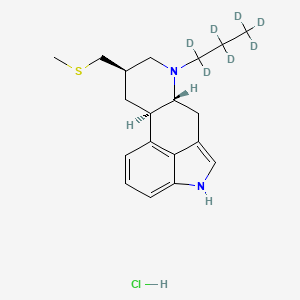

Pergolide-d7 (hydrochloride)

Beschreibung

BenchChem offers high-quality Pergolide-d7 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pergolide-d7 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C19H27ClN2S |

|---|---|

Molekulargewicht |

358.0 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |

InChI |

InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2; |

InChI-Schlüssel |

YJVAJTHZWSIXHU-RHIUWHKTSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Kanonische SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Pergolide-d7 Hydrochloride in Bioanalytical Applications

[1]

Executive Summary

This technical guide details the physicochemical properties, structural identity, and analytical application of Pergolide-d7 Hydrochloride .[1] As a stable isotope-labeled analog of the dopamine agonist Pergolide, this compound serves as a critical internal standard (IS) in quantitative LC-MS/MS workflows.[1] Its 7-Dalton mass shift (

Part 1: Physicochemical Identity & Structural Characterization

Chemical Structure and Nomenclature

Pergolide-d7 Hydrochloride is the hydrochloride salt of deuterated Pergolide, where seven hydrogen atoms on the propyl side chain are replaced by deuterium (

| Property | Specification |

| Chemical Name | (8$\beta |

| Isotopic Substitution | Heptadeuteropropyl ( |

| Molecular Formula | |

| Molecular Weight | 357.99 g/mol (HCl Salt) 321.53 g/mol (Free Base) |

| Unlabeled Ref.[1][2] MW | 350.95 g/mol (Pergolide HCl) |

| CAS Number | 3026226-89-8 (Refers to Free Base form) |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water.[1] |

| Appearance | White to off-white solid.[1] |

Structural Visualization

The following diagram illustrates the core ergoline scaffold and the specific site of deuteration (the N-propyl group) that distinguishes the internal standard from the analyte.[1]

Part 2: The Isotopic Advantage in Bioanalysis

Why Pergolide-d7?

In LC-MS/MS analysis, Pergolide-d7 is superior to structural analogs (like cabergoline) because it is a stable isotope-labeled internal standard (SIL-IS) .[1]

-

Co-Elution: The

isotope elutes at virtually the same retention time as native Pergolide. This ensures that the IS experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source.[1] -

Mass Separation: The +7 Da shift prevents "cross-talk" (isotopic overlap).[1] Native Pergolide (

) has natural isotopes (M+1, M+2), but they do not extend significantly to M+7, ensuring the IS signal does not interfere with the analyte quantification.[1]

Stability Considerations

Part 3: Analytical Application (LC-MS/MS Protocol)

Objective: Quantification of Pergolide in human plasma using Pergolide-d7 HCl as the Internal Standard.

Method Parameters[3]

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: ESI Positive Mode (

).[1][3] -

Chromatography: C18 Reverse Phase (e.g., Waters XBridge BEH C18).[1]

MRM Transitions (Mass Reaction Monitoring)

The fragmentation usually involves the loss of the propyl side chain or cleavage of the ergoline ring.[1]

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |

| Pergolide | 315.2 | 208.1 | 35 | Loss of side chain |

| Pergolide-d7 | 322.2 | 208.1 | 35 | Loss of Label Transition* |

> Technical Note on "Loss of Label": Since the

Experimental Workflow

The following Graphviz diagram outlines the validated extraction and detection workflow.

Part 4: Pharmacological Context & Mechanism

Understanding the target interaction validates the need for high-sensitivity measurement (pg/mL range), as Pergolide is a potent agonist requiring low dosing.[1]

-

Mechanism: Pergolide acts as a potent agonist at dopamine

and -

Therapeutic Use: Parkinson’s Disease (adjunct to levodopa) and Equine Cushing's Disease (PPID).[1]

-

Metabolism: Extensively metabolized by CYP3A4 to pergolide sulfoxide and pergolide sulfone.[1] The

IS is crucial for tracking parent drug levels amidst these metabolites.

[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47811, Pergolide.[1] PubChem. Available at: [Link][1]

-

European Medicines Agency (EMA). Scientific Discussion: Pergolide.[1][6] EMA Archives.[1] Available at: [Link][1]

-

DrugBank Online. Pergolide: Pharmacology and Metabolism. DrugBank.[1][7] Available at: [Link][1]

Sources

- 1. Pergolide - Wikipedia [en.wikipedia.org]

- 2. Pergolide Mesylate-d7 | CAS 66104-23-2 unlabeled | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. gcms.cz [gcms.cz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Pergolide Mesylate? [synapse.patsnap.com]

- 6. Interaction of pergolide with central dopaminergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCRdb [gpcrdb.org]

Technical Guide: Physicochemical Characterization & Bioanalytical Application of Pergolide-d7 Hydrochloride

The following technical guide details the physicochemical properties and bioanalytical applications of Pergolide-d7 Hydrochloride , structured for researchers and drug development professionals.

Executive Summary & Application Scope

Pergolide-d7 Hydrochloride is a stable isotope-labeled isotopologue of the dopamine agonist Pergolide. It functions primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. By incorporating seven deuterium atoms—typically on the propyl side chain—this compound mirrors the ionization efficiency, chromatographic retention, and extraction recovery of the analyte (Pergolide) while remaining spectrally distinct.

This guide addresses the specific requirements for handling the hydrochloride salt form , distinguishing it from the clinical mesylate form, and provides validated protocols for its use in pharmacokinetic (PK) and toxicological studies.

Chemical Identity & Structural Analysis

| Property | Specification |

| Chemical Name | (8β)-8-[(Methylthio)methyl]-6-(propyl-1,1,2,2,3,3,3-d7)-ergoline hydrochloride |

| Analyte Type | Deuterated Internal Standard (Class: Ergot Alkaloid) |

| Molecular Formula | C₁₉H₁₉D₇N₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 357.99 g/mol (Salt); 321.53 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium incorporation |

| Salt Form | Hydrochloride (HCl) – Note: Enhances aqueous solubility relative to free base. |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water (pH dependent) |

Structural Representation (DOT Visualization)

The following diagram illustrates the chemical structure logic and the specific site of deuteration (Propyl-d7) relative to the ergoline core.

Caption: Structural schematic of Pergolide-d7 HCl highlighting the N6-propyl deuteration site critical for mass shift.

Physicochemical Properties[6]

Solubility & Solution Chemistry

Unlike the clinical mesylate salt, the hydrochloride salt of Pergolide-d7 exhibits distinct solubility behaviors driven by the chloride counterion.

-

Primary Solvent (Stock): Methanol (MeOH) or DMSO . The HCl salt dissolves readily in MeOH to yield stable stock solutions (typically 1 mg/mL).

-

Aqueous Solubility: pH-dependent.

-

pH < 5: High solubility (protonated tertiary amine, pKa ~7.8).

-

pH > 8: Precipitates as free base.[4]

-

Protocol Note: Avoid dissolving directly in neutral water for high-concentration stocks; use 0.1% Formic Acid or Methanol first.

-

Stability Profile

-

Photosensitivity: High. Ergot alkaloids are prone to photo-oxidation.

-

Risk: Formation of sulfoxides and lumilysergic acid derivatives.

-

Mitigation: Handle under amber light; store solids and solutions in amber glass.

-

-

Thermal Stability: Unstable at high temperatures. Store solid at -20°C .

-

Solution Stability: Stable in MeOH at -20°C for up to 6 months. Aqueous working solutions should be prepared fresh or stored <24 hours at 4°C.

Mass Spectrometry Characteristics (LC-MS/MS)

Successful bioanalysis requires understanding the fragmentation pathway to avoid "cross-talk" with the unlabeled analyte.

Fragmentation Logic & MRM Transitions

Pergolide-d7 (Propyl-d7) has a precursor mass of m/z 322.2 (approx). The fragmentation pattern dictates the choice of product ion.

-

Common Transition (Quantifier): m/z 322.2 → 208.1

-

Mechanism:[6] Loss of the entire N-propyl side chain and C8 substituent.

-

Critical Insight: Since the d7 label is on the propyl group, losing this group generates an unlabeled fragment (m/z 208) . This product ion is identical to the product ion of non-labeled Pergolide (m/z 315 → 208).

-

Resolution: Specificity is achieved solely by the precursor mass selection (Q1). Ensure unit resolution or better on Q1 to prevent overlap.

-

-

Alternative Transition (Qualifier): m/z 322.2 → 261.1

-

Mechanism:[6] Loss of the (methylthio)methyl group (-CH₂SCH₃, 61 Da) while retaining the d7-propyl group .

-

Benefit: The product ion retains the label, offering higher specificity if background interference occurs at m/z 208.

-

Fragmentation Pathway Diagram

Caption: MS/MS fragmentation pathways showing the origin of the common (m/z 208) and label-specific (m/z 261) product ions.

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL primary stock.

-

Weighing: Accurately weigh 1.0 mg of Pergolide-d7 HCl into a 1.5 mL amber glass vial.

-

Correction Factor: Multiply the weighed mass by (MW_FreeBase / MW_Salt) = (321.53 / 357.99) ≈ 0.898 to calculate the free base concentration.

-

-

Dissolution: Add 1.0 mL of Methanol (LC-MS Grade) . Vortex for 30 seconds.

-

Note: Do not use water initially; the salt dissolves faster in methanol.

-

-

Storage: Aliquot into 100 µL volumes in amber vials. Store at -20°C or -80°C.

Bioanalytical Workflow (Sample Extraction)

This protocol uses Protein Precipitation (PPT), suitable for plasma matrices.

-

Spiking: Add 20 µL of Internal Standard Working Solution (e.g., 50 ng/mL in 50% MeOH) to 100 µL of plasma sample.

-

Equilibration: Vortex and let stand for 5 minutes to allow IS equilibration with plasma proteins.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile .

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Reconstitution: Transfer supernatant to a clean vial. Evaporate to dryness under Nitrogen (40°C). Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Conditions (Recommended)

| Parameter | Setting |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ion Source | ESI Positive |

| IS Transition | m/z 322.2 → 208.1 (CE: ~25 eV) |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47811, Pergolide. PubChem. Available at: [Link]

-

Jacobson, G. A., et al. (2014). Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications.[7][8][9] Journal of Pharmaceutical and Biomedical Analysis, 94, 163-167. Available at: [Link]

Sources

- 1. InvivoChem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pergolide-d7 hydrochloride_product_DataBase_PeptideDB [peptidedb.com]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Solubility and Handling of Pergolide-d7 Hydrochloride: A Comprehensive Technical Guide for Analytical and Pharmacological Applications

Executive Summary

Pergolide is a potent, ergoline-derived dopamine receptor agonist historically utilized in the management of Parkinson's disease and currently serving as the primary pharmacological intervention for Pituitary Pars Intermedia Dysfunction (PPID) in veterinary medicine[1]. In modern bioanalytical workflows, Pergolide-d7 hydrochloride —a stable, deuterium-labeled isotope—functions as the gold-standard internal standard (IS) for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[2].

This whitepaper provides an in-depth analysis of the solubility profile of Pergolide-d7 hydrochloride in organic solvents. By outlining the physicochemical rationale behind solvent selection, this guide establishes self-validating protocols for stock solution preparation, ensuring maximum stability, quantitative accuracy, and reproducibility in pharmacokinetic and pharmacological assays.

Physicochemical Profiling and Solubility Dynamics

Pergolide-d7 hydrochloride is the hydrochloride salt of the deuterated free base. The conversion of the lipophilic free base into a hydrochloride salt significantly alters its dissolution thermodynamics. The salt form possesses a high crystal lattice energy, which restricts its solubility in purely non-polar solvents (like hexane) while enhancing its solubility in highly polar, aprotic solvents that can effectively solvate the constituent ions.

Causality in Solvent Selection

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): These polar aprotic solvents possess high dielectric constants and strong dipole moments. They effectively disrupt the ionic lattice of the hydrochloride salt without acting as proton donors, preventing unwanted solvolysis. Solubilities of ergoline derivatives in these solvents typically exceed 20 mg/mL[3].

-

Methanol (MeOH): A polar protic solvent that readily dissolves the hydrochloride salt through strong hydrogen bonding with the chloride counter-ion and the ergoline nitrogen atoms.

-

Aqueous Buffers: While the HCl salt is more water-soluble than the free base, it remains only slightly soluble in neutral pH aqueous environments. For biological assays, it must be dissolved in an organic solvent first and then diluted (e.g., 1:2 DMF:PBS)[3].

Table 1: Solubility Profile of Pergolide-d7 Hydrochloride in Common Solvents

| Solvent | Polarity Index | Solubility Limit (Approx.) | Suitability for LC-MS/MS Stock |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ≥ 20 mg/mL | Excellent (Primary Stock) |

| Dimethylformamide (DMF) | 6.4 | ≥ 30 mg/mL | Excellent (Alternative Stock) |

| Methanol (MeOH) | 5.1 | Freely Soluble | Good (Working Solutions) |

| Ethanol (EtOH) | 5.2 | ~ 1 mg/mL | Moderate |

| PBS (pH 7.2) | N/A | < 0.5 mg/mL | Poor (Requires Co-solvent) |

Experimental Methodology: Preparation of LC-MS/MS Internal Standards

When utilizing2[2], the integrity of the stock solution is paramount. Ergot derivatives are notoriously susceptible to photodegradation and oxidative stress. The following self-validating protocol ensures that concentration shifts due to degradation or moisture absorption are eliminated.

Step-by-Step Protocol: Preparation of 1.0 mg/mL Primary Stock Solution

-

Thermal Equilibration: Remove the Pergolide-d7 hydrochloride vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes.

-

Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which would compromise gravimetric accuracy.

-

-

Gravimetric Analysis: Using a calibrated microbalance, weigh exactly 1.0 mg of Pergolide-d7 hydrochloride into an amber glass vial.

-

Causality: Amber glass mitigates UV-induced isomerization of the ergoline ring.

-

-

Primary Solvation: Add 1.0 mL of anhydrous, LC-MS grade DMSO to the vial.

-

Dissolution: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-3 minutes until the solution is completely clear.

-

Aliquotting and Storage: Divide the primary stock into 50 µL aliquots in tightly sealed amber vials. Purge the headspace with Argon or Nitrogen gas before sealing. Store immediately at -20°C.

-

Working Solution Preparation: Immediately prior to the LC-MS/MS assay, dilute an aliquot 1:1000 in 50:50 Methanol:Water (containing 0.1% Formic Acid) to achieve the desired working concentration.

Workflow for the preparation and storage of Pergolide-d7 HCl stock solutions.

Pharmacological Context: Target Receptor Signaling

Understanding the pharmacological target of Pergolide is essential for scientists conducting in vitro assays. Pergolide is a potent, non-selective 4 with high affinity for D1, D2, and D3 receptor subtypes[4]. In target validation and competitive binding assays, Pergolide-d7 can be utilized to trace receptor binding kinetics.

Activation of the D2-like receptors (D2, D3, D4) by Pergolide initiates an inhibitory G-protein (Gi/o) cascade. This coupling 5, leading to a reduction in intracellular cyclic AMP (cAMP) and a subsequent decrease in Protein Kinase A (PKA) activity[5].

Dopamine D2-like receptor signaling pathway inhibited by Pergolide binding.

Conclusion

The successful utilization of Pergolide-d7 hydrochloride in advanced bioanalytical and pharmacological research hinges on proper solvent selection and rigorous handling protocols. Leveraging highly polar aprotic solvents like DMSO ensures complete dissolution of the hydrochloride salt, while strict environmental controls (amber vials, inert gas purging, -20°C storage) guarantee the structural integrity of this critical internal standard.

References

-

ResearchGate . "Pharmacokinetic properties of pergolide mesylate following single and multiple‐dose administration in donkeys". ResearchGate. URL: [Link]

-

PubChem - NIH . "Pergolide | C19H26N2S | CID 47811". National Institutes of Health. URL:[Link]

Sources

Isotopic Purity Specifications for Pergolide-d7 Hydrochloride: Mechanistic Principles and LC-MS/MS Workflows

An In-Depth Technical Whitepaper for Analytical Scientists and Pharmacokinetic Researchers

Executive Summary

Pergolide is a potent, ergoline-derived dopamine D1 and D2 receptor agonist. While historically utilized in the management of Parkinson's disease, its primary contemporary application lies in veterinary pharmacology, specifically for treating Pituitary Pars Intermedia Dysfunction (PPID) in equines 1. Pharmacokinetic (PK) profiling and Therapeutic Drug Monitoring (TDM) of pergolide necessitate highly sensitive analytical techniques due to its low circulating plasma concentrations, which often fall into the sub-ng/mL range 2.

To achieve this sensitivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard. However, the reliability of LC-MS/MS is entirely contingent on the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects, ion suppression, and extraction recovery variances. Pergolide-d7 hydrochloride serves as this critical internal standard 3. This whitepaper details the mechanistic causality behind isotopic purity specifications and provides a self-validating protocol for its application.

Pharmacological Context: The Dopamine Signaling Pathway

Pergolide exerts its biological effects by binding to both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. The dual agonism creates a complex intracellular signaling cascade that modulates adenylyl cyclase activity, ultimately dictating the therapeutic outcome.

Fig 1: Dopamine D1/D2 receptor signaling pathway modulated by Pergolide.

Mechanistic Causality of Isotopic Purity Specifications

Why D7? The Physics of Isotopic Envelopes

When designing a SIL-IS, the mass shift must be sufficient to prevent isotopic envelope overlap. The natural isotopic distribution of elements (e.g., ¹³C, ¹⁵N, ³⁴S) creates M+1, M+2, and M+3 peaks for the unlabeled analyte.

If a d3-labeled standard were used, the M+3 peak of a high-concentration analyte sample could bleed into the IS mass channel, causing non-linearity at the Upper Limit of Quantification (ULOQ). By utilizing Pergolide-d7—where the N-propyl group is fully deuterated (-CD₂-CD₂-CD₃)—a mass shift of +7 Da is achieved 4. This completely isolates the IS mass from the analyte's natural isotopic envelope, eliminating analyte-to-IS cross-talk.

The Threat of the D0 Isotopologue

The most critical specification for Pergolide-d7 is its isotopic purity, specifically the absence of the unlabeled isotopologue (d0).

The Causality: If the IS contains even 0.5% d0, spiking the IS into a biological sample inadvertently adds unlabeled pergolide. At the Lower Limit of Quantification (LLOQ), this exogenous d0 contribution artificially inflates the analyte signal. This destroys the assay's accuracy and fails regulatory validation, which strictly dictates that IS interference must be <20% of the LLOQ signal. Therefore, rigorous isotopic purity specifications are enforced during synthesis.

Table 1: Quantitative Specifications for Pergolide-d7 Hydrochloride

| Parameter | Specification Limit | Analytical Rationale |

| Chemical Purity (HPLC-UV) | ≥ 98.0% | Ensures accurate weighing and prevents matrix suppression from synthetic impurities. |

| Isotopic Purity (d7) | ≥ 99.0% | Guarantees the vast majority of the IS consists of the target +7 Da mass shift. |

| Unlabeled Isotope (d0) | ≤ 0.1% | Critical: Prevents artificial inflation of the analyte peak at the assay's LLOQ. |

| Partially Labeled (d1-d6) | ≤ 0.9% combined | Minimizes complex isotopic envelope overlap and ensures a clean MRM transition. |

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in pharmacokinetic data, the analytical protocol must be a self-validating system. This means the workflow inherently proves its own accuracy during every single run by monitoring cross-talk and matrix effects.

Fig 2: Self-validating LC-MS/MS analytical workflow for Pergolide-d7.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Solid Phase Extraction - SPE)

-

Aliquot: Transfer 500 µL of plasma (e.g., equine plasma) into a clean microcentrifuge tube.

-

IS Spiking: Add 20 µL of Pergolide-d7 working solution (10 ng/mL in 50:50 Methanol:Water) to all samples except the Double Blank.

-

Pre-treatment: Add 500 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 30 seconds.

-

SPE Loading: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water. Load the pre-treated sample.

-

Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of Methanol. This removes neutral and acidic interferences.

-

Elution: Elute the basic pergolide compounds using 1 mL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Phase 2: UPLC-MS/MS Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Table 2: Optimized MRM Transitions (Positive ESI)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Pergolide | 315.2 | 208.1 | 25 | 50 |

| Pergolide-d7 | 322.2 | 215.1 | 25 | 50 |

Phase 3: The Self-Validation System (System Suitability) To prove the isotopic purity of the Pergolide-d7 and the absence of cross-talk, the following sequence must be injected before any biological samples:

-

Double Blank (Matrix only): Proves the absence of endogenous isobaric interferences at the retention time of pergolide.

-

Zero Sample (Matrix + IS only): The area of the analyte channel (m/z 315.2 → 208.1) in this sample must be < 20% of the LLOQ peak area. If it exceeds this, the Pergolide-d7 IS contains too much d0 impurity (or the MS is experiencing carryover), and the batch must be rejected.

-

ULOQ Sample (Matrix + High Analyte only): The area of the IS channel (m/z 322.2 → 215.1) must be < 5% of the normal IS working response. This proves the natural isotopic envelope of the analyte is not bleeding into the d7 mass channel.

Conclusion

The integrity of pharmacokinetic data relies heavily on the physicochemical properties of the internal standard. Pergolide-d7 hydrochloride provides an ideal +7 Da mass shift, completely evading the natural isotopic envelope of unlabeled pergolide. By strictly enforcing an isotopic purity specification of >99% d7 and <0.1% d0, analytical scientists can eliminate cross-talk, ensuring robust, linear, and highly sensitive quantification down to the picogram-per-milliliter level.

References

-

Xue et al. "Pharmacokinetic properties of pergolide mesylate following single and multiple‐dose administration in donkeys (Equus asinus)". ResearchGate.[Link]

-

ChemWhat. "Pergolide D7 CAS#: 3026226-89-8 • Database of Chemicals & Biologicals". ChemWhat.[Link]

Sources

Technical Monograph: Pergolide-d7 Hydrochloride (Mesylate)

Physicochemical Identifiers & Bioanalytical Application

Executive Summary & Chemical Identity

Pergolide-d7 is the stable isotope-labeled analog of Pergolide, a potent dopamine receptor agonist (D1/D2) derived from ergoline.[1] It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) to normalize matrix effects, extraction recovery variations, and ionization suppression.

Critical Note on Salt Forms: While "Pergolide-d7 hydrochloride" is a theoretically valid salt form, the Mesylate (Methanesulfonate) salt is the standard pharmaceutical form and the commercially available stable isotope reference material. The hydrochloride salt would typically require custom synthesis. This guide focuses on the Mesylate form (CAS 3026226-90-1) as the industry standard, while providing data relevant to the free base for stoichiometric conversions.

Core Identifiers

| Property | Pergolide-d7 Mesylate (Standard) | Pergolide-d7 Free Base |

| CAS Number | 3026226-90-1 | 3026226-89-8 |

| Parent Drug CAS | 66104-23-2 (Unlabeled Mesylate) | 66104-22-1 (Unlabeled Base) |

| Chemical Name | (8β)-8-[(Methylthio)methyl]-6-(propyl-d7)-ergoline methanesulfonate | (8β)-8-[(Methylthio)methyl]-6-(propyl-d7)-ergoline |

| Molecular Formula | C₂₀H₂₃D₇N₂O₃S₂ | C₁₉H₁₉D₇N₂S |

| Molecular Weight | 417.64 g/mol | 321.53 g/mol |

| Isotopic Purity | ≥ 99% Deuterium | ≥ 99% Deuterium |

| Appearance | Off-white to pale yellow solid | Crystalline solid |

| Solubility | Soluble in Methanol, DMSO, DMF | Soluble in organic solvents; low aqueous solubility |

Structural Configuration

The deuterium labeling is located on the propyl side chain attached to the N-6 position. This placement is metabolically stable and provides a mass shift of +7 Da, sufficient to avoid interference from the natural isotopic envelope of unlabeled Pergolide (M+1, M+2).

Physicochemical Properties & Handling[2][3][4]

Solubility & Stability Profile

Pergolide derivatives are ergolines , a class known for specific stability challenges.

-

Photosensitivity: Highly sensitive to UV/visible light. Exposure causes rapid degradation into sulfoxides and other photoproducts. Protocol: All handling must occur under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.

-

Oxidation: The thioether moiety is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C.

-

pKa: ~7.8 (Amine). This dictates that extraction efficiency is maximized at pH > 9.0 (un-ionized state).

-

LogP: ~4.0–6.0 (Highly Lipophilic).

Storage Protocol

-

Temperature: -20°C (Long-term).

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Container: Amber glass vial with PTFE-lined cap.

Bioanalytical Application: LC-MS/MS Protocol

Rationale for Pergolide-d7 as Internal Standard

In quantitative LC-MS/MS, Pergolide-d7 is superior to structural analogs (e.g., Cabergoline) because it shares the exact:

-

Retention Time: It co-elutes with Pergolide, experiencing the exact same matrix suppression/enhancement at the ionization source.

-

Extraction Recovery: It behaves identically during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Methodological Workflow

The following diagram illustrates the validated workflow for quantifying Pergolide in plasma using Pergolide-d7 as the IS.

Figure 1: Validated extraction and analysis workflow for Pergolide quantification using Pergolide-d7.

Step-by-Step Extraction Protocol (LLE)

Note: This protocol leverages the high lipophilicity of Pergolide.

-

Preparation: Thaw plasma samples in a water bath at room temperature.

-

IS Spiking: Aliquot 200 µL of plasma into a glass tube. Add 20 µL of Pergolide-d7 Working Solution (e.g., 10 ng/mL in Methanol). Vortex for 10 seconds.

-

Alkalinization: Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide.

-

Reasoning: Adjusts pH > pKa (7.8) to ensure the molecule is neutral (un-ionized), driving it into the organic phase.

-

-

Extraction: Add 2 mL of extraction solvent (Hexane:Isoamyl Alcohol 98:2 v/v ).

-

Reasoning: Non-polar solvent matches Pergolide's lipophilicity; Isoamyl alcohol prevents emulsion formation.

-

-

Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Methanol:Water + 0.1% Formic Acid).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Thermo BetaBasic or equivalent), 50 x 2.1 mm, 3-5 µm.

-

Mobile Phase: Isocratic 80% Methanol / 20% Water / 0.1% Formic Acid (or 10mM Ammonium Acetate).

-

Ionization: ESI Positive or APCI (Atmospheric Pressure Chemical Ionization).

-

Note: APCI is often preferred for ergolines to reduce chemical noise from phospholipids.

-

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Pergolide | 315.2 [M+H]⁺ | 208.1 | ~25-30 |

| Pergolide-d7 | 322.2 [M+H]⁺ | 215.1 | ~25-30 |

-

The +7 Da shift is maintained in the fragment ion, confirming the deuterium label is on the stable propyl moiety.

References

-

Axios Research. (2024). Pergolide-d7 Mesylate Reference Standard Data Sheet. Retrieved from

-

Thermo Fisher Scientific. (2008). Fast Quantitative Analysis of Pergolide Using APCI on the TSQ Quantum Discovery. Application Note 368. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47811, Pergolide. Retrieved from

-

Santa Cruz Biotechnology. (2024). Pergolide Mesylate-d7 Product Information. Retrieved from

-

Jacobson, G. A., et al. (2014).[2] Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Technical Guide: Bioanalytical Applications of Pergolide-d7 in Dopamine Agonist Research

[1]

Executive Summary & Molecular Profile

Pergolide-d7 (Pergolide-d7 mesylate) is the deuterated analog of Pergolide, a potent dopamine D1/D2 receptor agonist derived from ergoline.[1][2] In modern pharmaceutical research, its primary utility is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS quantification.[1]

Unlike structural analogs (e.g., cabergoline or lisuride) used as internal standards, Pergolide-d7 offers near-identical physicochemical behavior to the analyte—co-eluting chromatographically and experiencing the same matrix effects—while being mass-differentiated by +7 Da.[1]

Chemical Identity[1]

Core Application: LC-MS/MS Method Development

The quantification of Pergolide in biological matrices (equine/human plasma, brain tissue) requires high sensitivity (low pg/mL range) due to its extensive first-pass metabolism and low therapeutic dosing.[1]

The "Label Loss" Phenomenon (Expert Insight)

A critical technical nuance with Pergolide-d7 is the location of the deuterium label on the propyl side chain .

During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the primary fragmentation pathway for ergolines often involves N-dealkylation (loss of the N6-propyl group).[1]

-

Parent (315 m/z): Loses propyl (-43 Da)

Product Ion 208 m/z .[1] -

IS (322 m/z): Loses propyl-d7 (-50 Da)

Product Ion 208 m/z .[1]

Implication: The product ion for the Internal Standard is isobaric (identical mass) to the product ion of the analyte.

-

Protocol Requirement: You must rely entirely on Q1 (Precursor) resolution to distinguish Analyte from IS. Ensure your quadrupole resolution is set to "Unit" or "High" (0.7 FWHM) to prevent cross-talk between the 315 and 322 channels.

Optimized Mass Spectrometry Parameters

The following transitions are recommended for a generic Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis) setup.

| Compound | Polarity | Precursor (Q1) | Product (Q3) | CE (eV) | Role | Note |

| Pergolide | Positive (ESI+) | 315.2 | 208.1 | 35 | Quantifier | Loss of propyl + side chain |

| Pergolide | Positive (ESI+) | 315.2 | 267.1 | 25 | Qualifier | Loss of SCH₃ |

| Pergolide-d7 | Positive (ESI+) | 322.2 | 208.1 | 35 | IS Quantifier | Label Lost in fragmentation |

| Pergolide-d7 | Positive (ESI+) | 322.2 | 274.1 | 25 | IS Alt | Label Retained (Rarely used) |

Fragmentation Logic Diagram

The following diagram illustrates the structural fragmentation logic, highlighting why the product ions converge.

Caption: Fragmentation pathway showing convergence of Pergolide and Pergolide-d7 to a common product ion (208 m/z) due to loss of the labeled propyl group.[1]

Sample Preparation & Extraction Protocols

To achieve Limits of Quantitation (LOQ) in the range of 5–10 pg/mL , simple protein precipitation is often insufficient due to ion suppression. Solid Phase Extraction (SPE) is the gold standard for Pergolide research.[1]

Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol utilizes the basicity of the ergoline nitrogen to clean up the sample.

-

Sample Pre-treatment:

-

SPE Loading (Oasis MCX or Strata-X-C):

-

Wash Steps (Critical):

-

Elution:

-

Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).

-

-

Reconstitution:

-

Evaporate to dryness under N₂ at 40°C.[1]

-

Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

-

Advanced Application: Metabolic Stability & Tracer Studies

While primarily an Internal Standard, Pergolide-d7 acts as a mechanistic probe in CYP450 stability assays .[1]

Deuterium Kinetic Isotope Effect (DKIE)

Because the deuterium label is on the N-propyl group, Pergolide-d7 can be used to study N-dealkylation rates.[1]

-

Hypothesis: Breaking a C-D bond is energetically harder than a C-H bond.[1]

-

Experiment: Incubate Pergolide and Pergolide-d7 (1:1 mix) with liver microsomes.

-

Observation: If the ratio of [Pergolide]/[Pergolide-d7] decreases over time, it indicates that the unlabeled Pergolide is being metabolized (N-dealkylated) faster than the deuterated form.[1] This confirms N-dealkylation as a rate-limiting step mediated by CYP3A4.[1]

Workflow: Metabolic Stability Assay

Caption: Workflow for determining Kinetic Isotope Effects (KIE) using Pergolide-d7 to probe N-dealkylation pathways.

References

-

Jacobson, G. A., et al. (2014).[1] "Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications." Journal of Pharmaceutical and Biomedical Analysis, 94, 140-143.[1] Retrieved from [Link]

-

Agilent Technologies. (2017).[1] Triggered MRM LC/MS/MS Method Development. Technical Overview. Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Storage and Handling of Pergolide-d7 Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, storage conditions, and handling procedures for Pergolide-d7 hydrochloride. As a deuterated, potent dopaminergic agonist, this compound necessitates rigorous handling practices to ensure personnel safety, maintain sample integrity, and support the validity of experimental data. This document synthesizes technical data with established safety principles for potent and isotopically labeled compounds.

Compound Profile and Associated Hazards

Pergolide is a potent ergot-derived dopamine receptor agonist.[2] While therapeutically effective in specific veterinary applications, it was withdrawn from the human market due to associations with valvular heart disease.[2][3][4] The deuteration (-d7) of this molecule, where seven hydrogen atoms are replaced by deuterium, is typically performed to investigate its metabolic profile, as the heavier isotope can alter the rate of metabolic processes (the kinetic isotope effect).[1]

Primary Hazards:

-

High Potency & Toxicity: Pergolide is considered a highly potent active pharmaceutical ingredient (HPAPI).[5] It is toxic if swallowed, and accidental ingestion by humans has led to serious adverse events, including neurological, digestive, and cardiovascular symptoms.[3][6][7]

-

Target Organ Effects: The central nervous system is a primary target.[7] May cause drowsiness or dizziness.[7]

-

Irritation: May cause skin and serious eye irritation.[3][6]

-

Reproductive Hazards: Pregnant or lactating women are advised to wear gloves during administration of the non-deuterated form, indicating potential reproductive risks.[3]

Due to these hazards, Pergolide-d7 hydrochloride must be handled within facilities designed for potent compounds, utilizing appropriate engineering controls and personal protective equipment.[8][9]

Critical Storage and Stability Considerations

The chemical integrity and isotopic enrichment of Pergolide-d7 hydrochloride depend directly on stringent storage conditions. The primary factors influencing stability are temperature, light, and moisture.[10]

Recommended Storage Protocol:

-

Container: Store in the original, tightly sealed, light-resistant container, such as an amber vial.[1][11][12]

-

Temperature: Maintain storage at a controlled cool temperature, generally between 0°C and 25°C.[11] For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is advisable, consistent with general practices for deuterated small molecules.[10]

-

Atmosphere: For maximum stability and to prevent oxidation or isotopic exchange with atmospheric moisture, storage under a dry, inert atmosphere (e.g., argon or nitrogen) is best practice.[1]

-

Protection from Light: Pergolide is sensitive to light, which can cause significant degradation.[11][12][13] All storage and handling should be conducted with measures to minimize light exposure.

-

Aqueous Solutions: Pergolide mesylate has been shown to be unstable in aqueous solutions.[12][13] If aqueous solutions of Pergolide-d7 hydrochloride are prepared, they should be stored refrigerated, protected from light, and used within a short period (e.g., not more than 30 days).[12][13] Any change in color indicates degradation, and the solution should be discarded.[12][13]

| Parameter | Condition | Rationale |

| Temperature | 0 - 25°C (short-term)[11] | Prevents thermal degradation. |

| 2 - 8°C or -20°C (long-term)[10] | Enhances long-term stability for sensitive compounds. | |

| Light | Store in dark/amber containers[11][12] | Prevents photodegradation.[12][13] |

| Humidity | Store in a dry place/desiccator[10][11] | Prevents hydrolysis and H/D isotopic exchange.[1][10] |

| Atmosphere | Inert gas (Argon/Nitrogen)[1] | Prevents oxidation. |

Safe Handling and Personal Protective Equipment (PPE)

Handling Pergolide-d7 hydrochloride requires a multi-layered approach to safety, combining engineering controls with mandatory PPE to minimize exposure.[8][9]

Engineering Controls

All handling of the solid compound, especially weighing and stock solution preparation, must be performed in a dedicated containment solution to prevent the generation and inhalation of airborne particles.[14]

-

Primary Containment: Use of a ventilated balance enclosure, a powder containment hood, or a glovebox isolator is mandatory.[5][8][14]

-

Ventilation: All work should be conducted in a well-ventilated laboratory.[11] Fume hoods should be used when handling solutions.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling the compound.[15]

| PPE Category | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[1] | Prevent skin contact. Inspect gloves prior to use.[15] |

| Eye Protection | Safety goggles with side-shields[15] | Protect eyes from splashes and airborne particles. |

| Body Protection | Dedicated lab coat, long pants, closed-toe shoes[1] | Protect skin from accidental contamination. |

| Respiratory | Required when dusts are generated[7] | Use a full-face respirator or PAPR system if engineering controls are insufficient or during non-routine activities like spill cleanup.[7][8] |

Experimental Workflow: Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of Pergolide-d7 hydrochloride, integrating safety and stability considerations.

Objective: To accurately prepare a stock solution while minimizing personnel exposure and preventing compound degradation.

Methodology:

-

Preparation & Pre-computation:

-

Calculate the required mass of Pergolide-d7 hydrochloride and the volume of solvent needed to achieve the target concentration.

-

Pre-label a light-protecting (amber) volumetric flask.

-

-

Donning PPE:

-

Put on all required PPE, including double gloves, lab coat, and safety goggles.

-

-

Containment Setup:

-

Perform all powder handling within a certified powder containment hood or glovebox.[14]

-

Place an anti-static weighing dish, spatula, and the pre-labeled flask inside the enclosure.

-

-

Weighing the Compound:

-

Solubilization:

-

Carefully transfer the weighed powder to the volumetric flask.

-

Using a pipette, add a small amount of the desired solvent (e.g., DMSO, Methanol) to dissolve the powder.[16]

-

Once dissolved, dilute to the final volume with the solvent.

-

Cap the flask and mix gently.

-

-

Storage and Cleanup:

-

Seal the stock solution container tightly. Parafilm may be used for extra security.

-

Store the solution under the recommended conditions (refrigerated/frozen, protected from light).[12]

-

Decontaminate all surfaces within the containment hood.

-

Dispose of all contaminated materials (weighing dish, pipette tips, wipes) as potent chemical waste.[1]

-

Caption: Workflow for Safe Preparation of a Pergolide-d7 Hydrochloride Stock Solution.

Emergency Procedures

Accidental Exposure

-

Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate emergency medical help.[7][17]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and running water.[15][17] Seek medical attention if irritation occurs.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[17][18]

Spill Management

Accidental spills must be handled immediately by trained personnel.[1]

-

Evacuate: Clear the area of all non-essential personnel.[18]

-

Communicate: Alert others in the vicinity and the laboratory supervisor.

-

Ventilate: Ensure the area is well-ventilated, moving upwind of the spill.[11]

-

Contain: For a minor spill of solid material, carefully cover it with an inert absorbent material like sand or vermiculite.[11] Avoid raising dust.[7]

-

Clean: Carefully collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1][15]

-

Decontaminate: Clean the affected area thoroughly.

-

PPE: Wear full protective equipment, including respiratory protection, during the entire cleanup process.[11]

Caption: Logic Diagram for Responding to a Pergolide-d7 Hydrochloride Spill.

Waste Disposal

All materials contaminated with Pergolide-d7 hydrochloride, including surplus compound, empty containers, and disposable labware, must be treated as hazardous chemical waste.[1]

-

Segregation: Waste should be segregated into clearly labeled, sealed containers for solid and liquid potent compound waste.[1]

-

Disposal: Disposal must be carried out through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

References

-

Ranvet's Pergolide Safety Data Sheet.

-

PERGOLIDE MESYLATE, USP Safety Data Sheet (2019).

-

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.

-

Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.

-

Effects of compounding and storage conditions on stability of pergolide mesylate. Journal of the American Veterinary Medical Association.

-

The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.

-

Pergolide mesilate Safety Data Sheet. Sigma-Aldrich.

-

Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Erlab.

-

Potent compound safety in the laboratory. Teknoscienze.

-

Pergolide Dangers: Human Health Hazards for Vets. Plumb's.

-

Pergolide (mesylate) Safety Data Sheet. Cayman Chemical.

-

Handling & Processing of Potent Compounds: A Holistic Approach. IPS.

-

Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.

-

Pergolide Safety Data Sheet. ECHEMI.

-

Pergolide Chemical Safety Data Sheet. ChemicalBook.

-

Ranvet's Pergolide Safety Data Sheet (2022).

-

Effects of compounding and storage conditions on stability of pergolide mesylate. Mad Barn.

-

Deuterated Compounds. Simson Pharma.

-

Pergolide Mesylate-d7. LGC Standards.

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC.

-

Process for the preparation of a deuterated compound. Google Patents.

-

Pergolide toxicity in Dogs (Canis). Vetlexicon.

-

Pergolide toxicity in a labrador. Vet Practice Magazine.

-

Equine Pergolide Toxicity: A Case Series. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vetpracticemag.com.au [vetpracticemag.com.au]

- 3. vettimes.com [vettimes.com]

- 4. Equine Pergolide Toxicity: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. spectrumrx.com [spectrumrx.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 9. agnopharma.com [agnopharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ranvet.com.au [ranvet.com.au]

- 12. researchgate.net [researchgate.net]

- 13. madbarn.com [madbarn.com]

- 14. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]

- 15. echemi.com [echemi.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. ranvet.com.au [ranvet.com.au]

Pergolide-d7: Structural Logic, Synthesis, and Bioanalytical Application

Executive Summary

Pergolide-d7 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Pergolide in complex biological matrices (plasma, urine) via LC-MS/MS. Its utility is defined by the specific placement of seven deuterium atoms on the N-6 propyl side chain .

This guide deconstructs the structural rationale for this labeling position, details the fragmentation dynamics that validate its use, and provides a robust, self-validating protocol for bioanalytical applications.

Structural Anatomy & Labeling Logic

The Deuterium Position

In commercial Pergolide-d7 standards (CAS: 3026226-89-8 / 66104-23-2 unlabeled ref), the deuterium labeling is exclusively located on the propyl moiety attached to the nitrogen at position 6 of the ergoline ring.

-

Chemical Formula:

-

Exact Mass: 321.22 Da

-

Label Configuration:

(Heptadeuteropropyl)

Why the Propyl Chain? (The "Why" behind the "What")

The choice of the propyl side chain for labeling is not arbitrary; it is a calculated decision based on synthetic accessibility and metabolic stability .

-

Synthetic Modularity: The N-propyl group is the final substituent added during the synthesis of Pergolide (via reductive amination of despropylpergolide). This allows manufacturers to use a late-stage, high-purity deuterated reagent (Propanal-d7 or 1-Iodopropane-d7) without subjecting the expensive ergoline core to harsh deuteration conditions.

-

Metabolic Inertness (Relative): While Pergolide undergoes extensive metabolism (sulfoxidation, oxidation), the N-propyl bond is relatively robust compared to the methylthiomethyl side chain. Labeling a metabolically labile position (like the sulfur-methyl group) would risk "metabolic switching" or loss of the label in vivo, rendering the IS useless.

-

Fragmentation Retention: Crucially, the N-propyl group is retained in the primary MS/MS product ion (see Section 2), ensuring the internal standard signal remains distinct from the analyte signal during detection.

Mass Spectrometry Dynamics

Ionization and Fragmentation

In positive electrospray ionization (ESI+), Pergolide forms a protonated precursor

-

Pergolide (Native): Precursor

315.2 -

Pergolide-d7 (IS): Precursor

322.2

Mechanism of Fragmentation

The transition from 315 to 208 involves the loss of the (methylthio)methyl group (mass 61) and portions of the D-ring, but critically, the N-propyl group remains attached to the charged fragment .

-

Proof of Position: The shift of exactly +7 Da in the product ion (208

215) confirms that the propyl-d7 group is preserved. If the label were on the lost methylthiomethyl group, the product ion would be identical for both native and IS (208), causing cross-talk and quantification failure.

Visualization: MS/MS Fragmentation Logic

Caption: MS/MS fragmentation pathway showing retention of the d7-propyl label in the product ion.

Synthesis Pathway[1][2][3]

The synthesis of Pergolide-d7 typically follows a Reductive Amination pathway.[1] This ensures high isotopic purity (>99 atom % D) because the D7 label is introduced as a complete unit.

-

Starting Material: 8

-[(Methylthio)methyl]ergoline (Despropylpergolide). -

Reagent: Propanal-d7 (

) or 1-Iodopropane-d7. -

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride.[2]

Caption: Late-stage introduction of the d7-label via reductive amination ensures structural integrity.

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for plasma matrices. It utilizes a self-validating internal standard approach.

Quantitative Parameters

| Parameter | Native Pergolide | Pergolide-d7 (IS) |

| Precursor Ion (Q1) | 315.2 | 322.2 |

| Product Ion (Q3) | 208.1 | 215.1 |

| Cone Voltage | 35 V | 35 V |

| Collision Energy | 25 eV | 25 eV |

| Dwell Time | 100 ms | 100 ms |

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for detecting low-level Pergolide dosing.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Spike: Add 20 µL of Pergolide-d7 working solution (10 ng/mL). Vortex.

-

Basify: Add 100 µL of 0.1 M NaOH (Pergolide is basic; high pH suppresses ionization, driving it into the organic phase).

-

Extract: Add 2 mL of Methyl tert-butyl ether (MTBE). Shake for 10 min.

-

Separate: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice/acetone bath).

-

Decant: Pour off the organic (top) layer into a clean tube.

-

Dry: Evaporate to dryness under

at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase (see below).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0). High pH improves peak shape for basic ergolines.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.[3]

Troubleshooting & Pitfalls

The Deuterium Isotope Effect (Retention Time Shift)

In Reverse Phase LC (RPLC), deuterated compounds are slightly less lipophilic than their protiated counterparts due to the shorter C-D bond length and lower polarizability.

-

Observation: Pergolide-d7 may elute 0.05 - 0.1 minutes earlier than Native Pergolide.

-

Risk: If the shift is too large, the IS may not compensate for matrix effects (ion suppression) occurring exactly at the native analyte's retention time.

-

Mitigation: Use a UPLC column with high peak capacity. Ensure the shift is <2% of the total retention time.

Isotopic Contribution (Cross-Talk)

-

Native to IS: Native Pergolide (315) has naturally occurring isotopes (C13, S34). The M+7 contribution is negligible.

-

IS to Native: Impure Pergolide-d7 (containing d0, d1, d2 species) will contribute signal to the Native channel (315).

-

Requirement: Ensure Pergolide-d7 isotopic purity is

99.0% . A blank sample spiked only with IS should show <5% of the LLOQ signal in the native channel.

References

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Link

-

Jacobson, G. A., et al. (2014).[4] "Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications." Journal of Pharmaceutical and Biomedical Analysis, 94, 1-5. Link

-

BenchChem. "Retention Time Shift of Deuterated vs. Non-Deuterated Compounds." Technical Support Center. Link

-

Cayman Chemical. "Pergolide-d7 (mesylate) Product Information." Structural Confirmation. Link

-

FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Link

Sources

Methodological & Application

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Pergolide in Biological Matrices Using Pergolide-d7 as an Internal Standard

Introduction: The Analytical Imperative for Pergolide Quantification

Pergolide is a potent dopamine receptor agonist, historically utilized in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, necessitating precise and accurate quantification in biological matrices.[2] Furthermore, pergolide is known to be susceptible to degradation, particularly through oxidation to pergolide sulfoxide and pergolide sulfone, and is sensitive to light.[3][4][5] This inherent instability underscores the need for a robust and reliable analytical method to ensure data integrity in both preclinical and clinical studies.

This application note provides a comprehensive guide to the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pergolide in plasma, utilizing its stable isotope-labeled counterpart, Pergolide-d7, as the internal standard.[6][7][8] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it offers superior accuracy by compensating for variability in sample preparation, matrix effects, and instrument response.[9][10][11][12]

Foundational Principles: Why LC-MS/MS and a Deuterated Internal Standard?

The combination of liquid chromatography and tandem mass spectrometry offers unparalleled selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[13] LC facilitates the physical separation of the analyte of interest from endogenous matrix components, while MS/MS provides a high degree of chemical specificity through the monitoring of unique precursor-to-product ion transitions.

The choice of Pergolide-d7 as an internal standard is a critical element of this method's robustness.[6] An ideal internal standard co-elutes with the analyte and experiences identical ionization and fragmentation behavior, thereby normalizing for any variations during the analytical process.[9][11] Deuterated standards, being chemically identical to the analyte with only a mass difference, are the closest to this ideal, effectively mitigating potential ion suppression or enhancement from the sample matrix.[10][12]

Physicochemical Properties of Pergolide

A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆N₂S | [1] |

| Molecular Weight | 314.5 g/mol | [1] |

| pKa (most basic) | ~8.65 - 9.49 | [14][15] |

| LogP | ~4.2 | [1] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water.[16] | [16] |

The basic nature of pergolide (pKa ~8.65-9.49) dictates that it will be positively charged in an acidic mobile phase, making it amenable to positive ion electrospray ionization (ESI). Its relatively high LogP value suggests good retention on a reversed-phase HPLC column.

Experimental Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the analysis of pergolide in plasma.

Caption: Comprehensive workflow for the LC-MS/MS analysis of Pergolide.

Detailed Protocols

Sample Preparation: Isolating Pergolide from Plasma

The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, that can compromise the analytical column and cause ion suppression in the mass spectrometer.[3] Two common and effective methods are protein precipitation and solid-phase extraction.

Protocol 5.1.1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.[2][3]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the working concentration of Pergolide-d7.[3]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[3]

-

Vortex briefly and transfer to an autosampler vial for injection.

Protocol 5.1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification and minimizing matrix effects.[17][18] A reversed-phase SPE cartridge (e.g., C18) is suitable for retaining the non-polar pergolide.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[19]

-

Sample Loading: Load the plasma sample (pre-treated by adding the Pergolide-d7 internal standard and diluting 1:1 with 4% phosphoric acid in water) onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[19]

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[19]

-

Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.[20]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 5-7).

LC-MS/MS Method Development

5.2.1. Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for pergolide, well-resolved from any interfering matrix components.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice for retaining pergolide.[21]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B will effectively elute pergolide while separating it from more polar and less polar interferences.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

5.2.2. Tandem Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The key is to optimize the detection of specific precursor-to-product ion transitions for both pergolide and Pergolide-d7.

| Parameter | Pergolide | Pergolide-d7 | Rationale |

| Precursor Ion (m/z) | 315.2 | 322.2 | [M+H]⁺ of the respective compounds.[3] |

| Product Ion 1 (m/z) | 208.1 | 215.1 | A stable and abundant fragment ion for quantification.[3] |

| Product Ion 2 (m/z) | 152.1 | 152.1 | A secondary fragment for confirmation. |

| Collision Energy (eV) | Optimized empirically | Optimized empirically | The voltage applied to induce fragmentation; optimized for maximum product ion intensity. |

| Dwell Time (ms) | 50-100 | 50-100 | The time spent acquiring data for each transition, balancing sensitivity and the number of data points across the peak. |

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[22][23] The validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[24][25][26][27]

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy and precision within ±20%. |

| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte. | A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |

| Matrix Effect | To assess the influence of co-eluting matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor should have a CV ≤ 15%. |

Conclusion: A Framework for Success

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of pergolide in biological matrices. The strategic use of a deuterated internal standard, Pergolide-d7, is central to achieving the high degree of accuracy and precision required for regulatory submissions and confident decision-making in drug development. By understanding the scientific principles behind each step of the process, from sample preparation to data interpretation, researchers can develop and implement a method that is both reliable and fit for its intended purpose.

References

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. Retrieved from [Link]

-

Armin, B. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

-

Alturas Analytics, Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

European Medicines Agency. (2015, June 3). Bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, February 6). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Analysis of Pergolide Residues in Horse Plasma by LC with Fluorescence Detection. Retrieved from [Link]

-

PubMed. (2013, November 15). The analysis of pergolide residues in horse plasma by LC with fluorescence detection. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pergolide. PubChem. Retrieved from [Link]

-

Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

-

PubMed. (2014, June 15). Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pergolide Mesylate. PubChem. Retrieved from [Link]

-

PubMed. (2003, July 15). High-sensitivity quantitation of cabergoline and pergolide using a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities. Retrieved from [Link]

- United States Pharmacopeial Convention. (2008). PERGOLIDE (Veterinary—Systemic).

-

U.S. Environmental Protection Agency. (2025, October 15). Pergolide Properties. Retrieved from [Link]

-

PubMed. (2007, March 12). Improved photostability indicating ion-pair chromatography method for pergolide analysis in tablets and in the presence of cyclodextrins. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications | Request PDF. Retrieved from [Link]

-

AVMA Journals. (2009, February 1). Effects of compounding and storage conditions on stability of pergolide mesylate. Retrieved from [Link]

-

Mad Barn. (2009, February 13). Effects of compounding and storage conditions on stability of pergolide mesylate. Retrieved from [Link]

-

RIVM. (n.d.). Summary of methods used by participants (samples of plasma). Retrieved from [Link]

-

Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : Pergolide Mesylate-d7. Retrieved from [Link]

-

ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pergolide-impurities. Retrieved from [Link]

-

National Institute of Health Sciences. (n.d.). Pergolide Mesilate Tablets. Retrieved from [Link]

Sources

- 1. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of pergolide in horse plasma by UPLC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved photostability indicating ion-pair chromatography method for pergolide analysis in tablets and in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Pergolide Mesylate-d7 | CAS | LGC Standards [lgcstandards.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. lcms.cz [lcms.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CompTox Chemicals Dashboard [comptox.epa.gov]

- 16. cdn.ymaws.com [cdn.ymaws.com]

- 17. The analysis of pergolide residues in horse plasma by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phenomenex.com [phenomenex.com]

- 19. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 20. weber.hu [weber.hu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. fda.gov [fda.gov]

- 24. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. labs.iqvia.com [labs.iqvia.com]

- 27. ema.europa.eu [ema.europa.eu]

Application Note: MRM Transitions and Detection Protocol for Pergolide-d7 Hydrochloride

This Application Note is designed for bioanalytical scientists and drug development professionals. It details the specific mass spectrometry (MRM) parameters, experimental protocols, and mechanistic insights required for the robust detection of Pergolide-d7 hydrochloride, a critical internal standard in the quantification of Pergolide.

Executive Summary

Pergolide is a potent dopamine agonist used in the treatment of Parkinson's disease and equine pituitary pars intermedia dysfunction (PPID). Accurate quantification in biological matrices is challenging due to its low therapeutic dosage (picogram/mL levels) and susceptibility to oxidative degradation (sulfoxide/sulfone formation).[1]

This protocol establishes Pergolide-d7 hydrochloride as the gold-standard Internal Standard (IS). The deuterated label (d7) is located on the propyl side chain.[2] The method utilizes Positive Electrospray Ionization (ESI+) or APCI , monitoring the transition of the protonated molecule

Critical Technical Insight: The primary fragmentation pathway of Pergolide involves the loss of the propyl side chain. Since the deuterium label is located on this propyl group, the primary product ion for Pergolide-d7 is often isobaric with the native Pergolide product ion (m/z 208). Specificity is achieved solely through the precursor ion mass difference (Q1 resolution). A secondary transition retaining the label is recommended for confirmation.

Compound Characterization

| Property | Pergolide (Native) | Pergolide-d7 (IS) |

| Chemical Formula (Free Base) | ||

| Salt Form | Hydrochloride (or Mesylate) | Hydrochloride |

| Monoisotopic Mass (Cation) | 314.18 Da | 321.22 Da |

| Precursor Ion | 315.2 m/z | 322.2 m/z |

| Label Position | N/A | Propyl side chain ( |

| Solubility | MeOH, Acetonitrile | MeOH, DMSO (Avoid water for stock) |

| Stability | Light Sensitive (Oxidizes rapidly) | Light Sensitive |

MRM Transitions & Mass Spectrometry Parameters

The following transitions are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+, Waters Xevo TQ-S, Thermo TSQ).

Optimized MRM Table

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Pergolide | 315.2 | 208.1 | 50 | 30 | 25 - 30 | Quantifier |

| Pergolide | 315.2 | 267.1 | 50 | 30 | 20 - 25 | Qualifier |

| Pergolide-d7 | 322.2 | 208.1 | 50 | 30 | 25 - 30 | Quantifier* |

| Pergolide-d7 | 322.2 | 274.1 | 50 | 30 | 20 - 25 | Qualifier** |

*Note on Quantifier (322 -> 208): This transition represents the loss of the deuterated propyl group. The resulting fragment (ergoline core) has the same mass as the native fragment. This is acceptable because Q1 separates the parent masses (322 vs 315).

**Note on Qualifier (322 -> 274): This transition corresponds to the loss of the methylthio radical (

Fragmentation Mechanism Visualization

The following diagram illustrates the cleavage pathways dictating the MRM choices.

Caption: Fragmentation pathway of Pergolide-d7 showing the origin of the isobaric quantifier (m/z 208) and the unique qualifier (m/z 274).

Experimental Protocol

A. Reagent Preparation

CAUTION: Pergolide is a potent dopamine agonist.[3] Handle in a fume hood.

-

Stock Solution (1 mg/mL): Dissolve Pergolide-d7 HCl in Methanol. Do not use water as the primary solvent for the stock to prevent hydrolysis/degradation.

-

Storage: Store in Amber Glass vials at -20°C or -80°C. Pergolide is highly sensitive to photo-oxidation.

-

Working Internal Standard (WIS): Dilute stock to ~10 ng/mL in 50:50 Methanol:Water. Prepare fresh daily.

B. Sample Preparation (Solid Phase Extraction - SPE)

Given the low concentrations in plasma, SPE is superior to protein precipitation for minimizing matrix effects.

-

Conditioning: Oasis HLB Cartridge (30 mg/1 cc).

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading:

-

Mix 200 µL Plasma + 20 µL WIS + 200 µL 0.1% Formic Acid.

-

Load onto cartridge.

-

-

Washing:

-

1 mL 5% Methanol in Water (Removes salts/proteins).

-

-

Elution:

-

1 mL Methanol containing 0.1% Formic Acid.[4]

-

-

Reconstitution:

-